Tris(4-hydroxyphenyl)phosphine oxide

Übersicht

Beschreibung

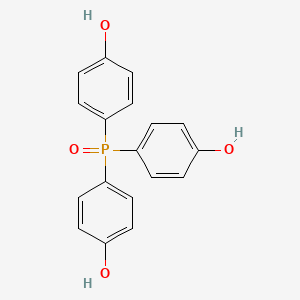

Tris(4-hydroxyphenyl)phosphine oxide is an organic compound. It appears as white or pale yellow crystalline powder, soluble in most organic solvents but sparingly soluble in water. This compound serves as an essential intermediate in organic synthesis and is commonly used as a ligand in metal-catalyzed reactions. It forms stable complexes with metals and catalyzes various organic reactions, including hydrogenation, azidation, alkene addition, and chlorination.

Synthesis Analysis

Several methods exist for synthesizing Tris(4-hydroxyphenyl)phosphine oxide. One common approach involves the reaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This method yields known phosphine derivatives, such as dimethyl (1-pyrenyl)phosphine and diallylphenylphosphine. Additionally, the interaction of trichlorosilane with tertiary amines can produce bis(4-ethynyl)phenylphosphine, a precursor for designing phosphorus-containing oligomers.

Molecular Structure Analysis

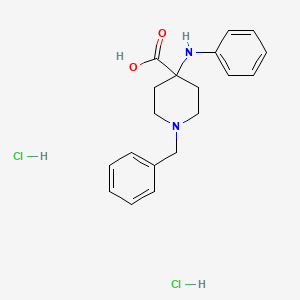

The molecular formula of Tris(4-hydroxyphenyl)phosphine oxide is C18H15O4P, with a molecular weight of 326.28 g/mol. Its structure consists of three 4-hydroxyphenyl groups attached to a central phosphorus atom. The compound adopts a propeller conformation due to the ortho-positioned side chains with donor groups, creating a cavity favorable for metal cation complexation.

Chemical Reactions Analysis

Tris(4-hydroxyphenyl)phosphine oxide participates in various chemical reactions:

- Complex Formation : It readily forms stable complexes with d- and f-block elements, making it useful in metal-catalyzed reactions.

- Hydrogenation : TTMPP can catalyze hydrogenation reactions.

- Azidation : It is involved in azidation reactions.

- Alkene Addition : TTMPP facilitates alkene addition reactions.

- Chlorination : It can be used in chlorination processes.

Physical And Chemical Properties Analysis

- Melting Point : Not available

- Boiling Point : Not available

- Density : Not available

- Flash Point : Not available

Wissenschaftliche Forschungsanwendungen

Colorimetric Reagent in Ferric Iron Determination

Tris(4-hydroxyphenyl)phosphine oxide has been identified as a colorimetric reagent for determining ferric iron in solutions with nitric acid concentrations ranging from 0.3 to 2.5 M. It forms a stable color complex that adheres to Beer's law over a broad concentration range, with interference mainly from the ceric ion (Ce +4) (Holdoway & Willans, 1958).

Synthesis and Properties

A novel synthetic route for tris(4-fluorophenyl) phosphine oxide, which can be further reacted to produce tris(4-hydroxyphenyl) phosphine oxide, offers a safe and efficient process crucial for scaling up commercial production (Zhang Zhong-biao, 2010). Additionally, tris(2-cyanomethoxyphenyl)phosphine oxide, synthesized from tris-(2-hydroxyphenyl)phosphine oxide, demonstrates unique coordination properties with metals like neodymium(iii) and copper(ii), as revealed by spectroscopy and quantum chemical calculations (Kudryavtsev et al., 2013).

Polymer Chemistry

In polymer chemistry, tris(4-hydroxyphenyl)phosphine oxide derivatives have been used to synthesize hyperbranched poly(arylene ether phosphine oxide)s. These polymers exhibit excellent thermal stability and solubility in various organic solvents, making them potentially valuable for numerous applications (Bernal et al., 2002).

Catalysis

In the field of catalysis, tris(4-hydroxyphenyl)phosphine oxide and its derivatives have been explored. For instance, they have been used in the Suzuki-Miyaura reaction in water, showing a positive dendritic effect on chemical yields, which is significant for improving reaction efficiencies (Hattori et al., 2007).

Material Science

In material science, phosphine oxide-based conjugated microporous polymers, constructed using tris(4-ethynylphenyl)phosphine oxide, demonstrate strong affinity for CO2, showing high sorption abilities. This could have significant implications for CO2 capture and storage technologies (Qiao et al., 2015).

Safety And Hazards

Tris(4-hydroxyphenyl)phosphine oxide does not pose significant safety hazards. However, standard laboratory precautions should be followed when handling any chemical compound.

Zukünftige Richtungen

Research on TTMPP could explore its applications in new catalytic processes, ligand design, and its behavior in complexation with various metal ions.

Eigenschaften

IUPAC Name |

4-bis(4-hydroxyphenyl)phosphorylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBQOLBVWODAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400433 | |

| Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-hydroxyphenyl)phosphine oxide | |

CAS RN |

797-71-7 | |

| Record name | Tris(4-hydroxyphenyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)